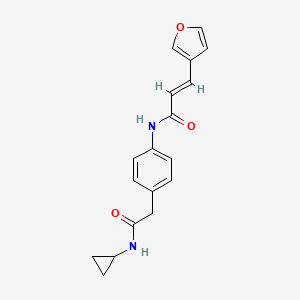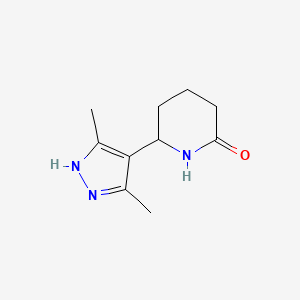
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one” is a chemical substance with the CAS Number: 1367676-20-7 . It has a molecular weight of 193.25 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(3,5-dimethyl-1H-pyrazol-4-yl)-2-piperidinone . The InChI code for this compound is 1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 193.25 . It is typically stored at room temperature and is in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
"6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one" and its derivatives have been extensively studied for their synthesis and structural analysis. The compound has been integrated into various chemical structures, demonstrating its versatility in molecular design. For instance, a study focused on synthesizing new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, revealing insights into molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations. These analyses highlighted the significant intermolecular interactions such as H...H, N...H, and H...C contacts, crucial for understanding the molecular packing and electronic properties of the synthesized compounds (Shawish et al., 2021).
Molecular Interaction Studies
Molecular interaction studies have also utilized derivatives of "this compound," particularly in the context of antagonist activities with receptors. A notable study examined the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealing its potent and selective antagonism for the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, researchers could develop unified pharmacophore models for CB1 receptor ligands, contributing to the understanding of receptor-ligand interactions and aiding in the design of selective receptor antagonists (Shim et al., 2002).
Green Synthesis Approaches
The compound's derivatives have also been explored in green chemistry, focusing on environmentally friendly synthesis methods. An example is the mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, achieved through a solvent-free, grinding-induced reaction. This approach underscores the compound's role in developing sustainable chemical processes, offering an alternative to traditional synthesis methods that often involve hazardous solvents (Saeed & Channar, 2017).
Applications in Organic Electronics
"this compound" derivatives have found applications in organic electronics, particularly in the development of materials with unique optical properties. Research into trisheterocyclic systems with electron-donating amino groups, such as piperidine, has led to insights into their thermal, redox, UV–Vis absorption, and emission properties. These materials are of interest for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), highlighting the compound's contribution to the advancement of organic electronics (Palion-Gazda et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYFQDYHMOONMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

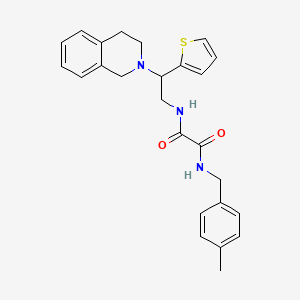
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)

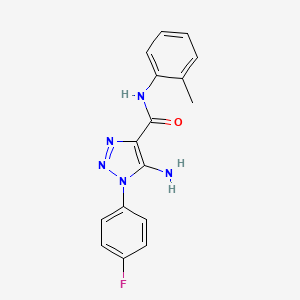
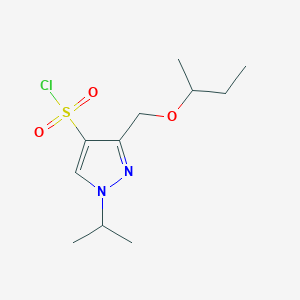
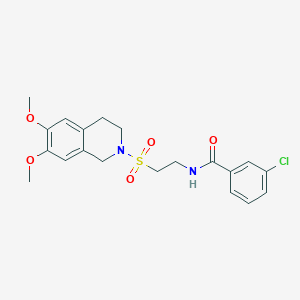
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
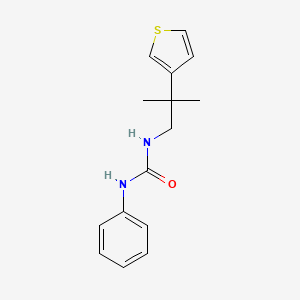
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)
